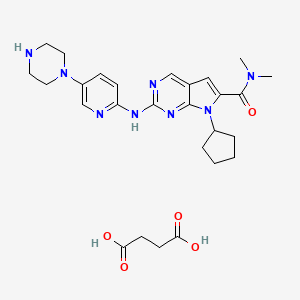

Ribociclib succinate

Vue d'ensemble

Description

Le succinate de ribociclib est un inhibiteur sélectif des kinases dépendantes des cyclines, ciblant spécifiquement la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6. Ces protéines jouent un rôle crucial dans la régulation du cycle cellulaire, et leur suractivation peut entraîner une prolifération cellulaire incontrôlée, une caractéristique du cancer. Le succinate de ribociclib est principalement utilisé dans le traitement du cancer du sein avancé ou métastatique, positif pour les récepteurs hormonaux et négatif pour le récepteur 2 du facteur de croissance épidermique humain .

Mécanisme D'action

Target of Action

Ribociclib succinate is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins, cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation and, when over-activated, can enable cancer cells to grow and divide too quickly .

Mode of Action

This compound interacts with its targets (CDK4/6) by inhibiting their activity . This inhibition slows down the progression of cancer by preventing the over-activation of CDK4/6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . In this pathway, cyclin D is the key entry point at which various mitogenic and growth arrest signaling pathways converge to regulate the cell cycle . In response to mitogenic signaling, levels of D-type cyclins rise and associate with CDK4 or CDK6 .

Pharmacokinetics

This compound is orally bioavailable . Following oral dosing, ribociclib is rapidly absorbed with median Tmax ranging from 1 to 5 hours . It is extensively metabolized by cytochrome P450 3A4 . The exposure of this compound is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By inhibiting CDK4/6, this compound prevents the over-activation of these proteins, thereby slowing down the growth and division of cancer cells . This compound has been shown to induce cytostasis at nanomolar concentrations in certain cancer cell lines, suggesting that these cells might be particularly susceptible to CDK4/6 inhibition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of this compound . Additionally, the susceptibility of certain cancer cells to CDK4/6 inhibition may vary depending on the specific cellular environment .

Analyse Biochimique

Biochemical Properties

Ribociclib succinate plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 4 and 6 (CDK4/6). These enzymes are essential for cell cycle progression, particularly the transition from the G1 phase to the S phase. By binding to CDK4/6, this compound prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences cell function by inducing cell cycle arrest at the G1 phase. This action is achieved through the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb). As a result, the cell cycle is halted, and cancer cells are unable to proliferate. Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4/6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. Additionally, this compound has been shown to induce apoptosis and senescence in cancer cells, further contributing to its antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK4/6 activity, leading to cell cycle arrest and tumor growth suppression. At higher doses, this compound may cause toxic or adverse effects, such as neutropenia and corrected QT prolongation. These threshold effects highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the liver. The primary metabolic pathways involve hydroxylation, oxidation, and reduction, leading to the formation of various metabolites. These metabolites are further processed and eliminated from the body. The involvement of CYP3A4 in the metabolism of this compound underscores the potential for drug-drug interactions, particularly with strong CYP3A4 modulators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for the efflux transporter P-glycoprotein (P-gp), which limits its penetration into the brain. This efflux transporter plays a crucial role in the pharmacokinetics of this compound, affecting its distribution and accumulation in different tissues. Understanding these transport mechanisms is essential for optimizing the therapeutic efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with CDK4/6 and inhibits their activity. This localization is crucial for its function, as it allows this compound to effectively inhibit the phosphorylation of the retinoblastoma protein (Rb) and induce cell cycle arrest. Additionally, this compound may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

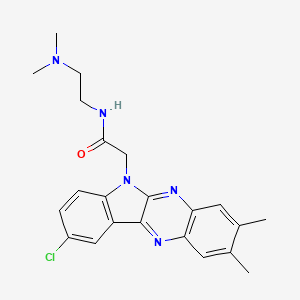

Le succinate de ribociclib est synthétisé par un procédé chimique à plusieurs étapes. La synthèse implique la formation de la structure de base pyrrolo[2,3-d]pyrimidine, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

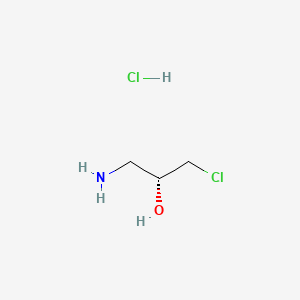

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les motifs cyclopentyle et pipérazine, sont introduits par substitution nucléophile et d'autres réactions.

Couplage final et purification : Le produit final est obtenu par des réactions de couplage, suivies d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance.

Méthodes de production industrielle

La production industrielle du succinate de ribociclib implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures strictes de contrôle de la qualité. L'utilisation de solvants écologiques et de principes de chimie verte est également explorée pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de ribociclib subit diverses réactions chimiques, notamment :

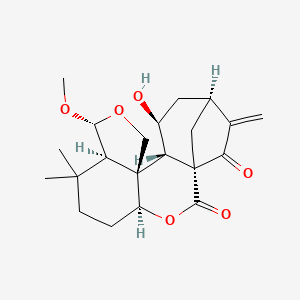

Oxydation : Le succinate de ribociclib peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites réduits.

Substitution : Les réactions de substitution nucléophile sont utilisées dans la synthèse du succinate de ribociclib.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les enzymes du cytochrome P450.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites hydroxylés et réduits, qui sont ensuite caractérisés à l'aide de techniques telles que la spectrométrie de masse .

Applications de la recherche scientifique

Le succinate de ribociclib a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases dépendantes des cyclines et ses effets sur la régulation du cycle cellulaire.

Biologie : Étudié pour son rôle dans la modulation de la prolifération cellulaire et de l'apoptose dans diverses lignées cellulaires.

Médecine : Principalement utilisé dans le traitement du cancer du sein avancé. La recherche en cours explore son potentiel dans d'autres types de cancer.

Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées et de traitements combinés

Mécanisme d'action

Le succinate de ribociclib exerce ses effets en inhibant sélectivement la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6. Ces kinases sont impliquées dans la phosphorylation de la protéine du rétinoblastome, un régulateur clé du cycle cellulaire. En inhibant ces kinases, le succinate de ribociclib empêche la progression du cycle cellulaire de la phase G1 à la phase S, inhibant ainsi la prolifération cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses du sein positives pour les récepteurs hormonaux, où la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6 sont souvent suractives .

Applications De Recherche Scientifique

Ribociclib succinate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study cyclin-dependent kinase inhibition and its effects on cell cycle regulation.

Biology: Investigated for its role in modulating cell proliferation and apoptosis in various cell lines.

Medicine: Primarily used in the treatment of advanced breast cancer. Ongoing research explores its potential in other cancer types.

Industry: Utilized in the development of targeted cancer therapies and combination treatments

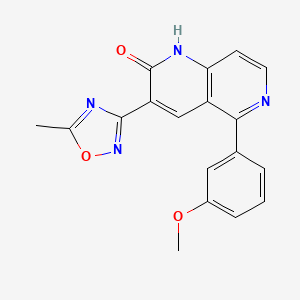

Comparaison Avec Des Composés Similaires

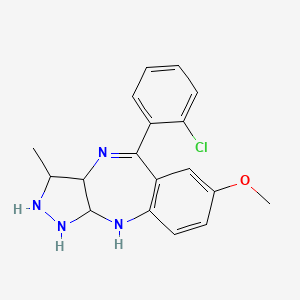

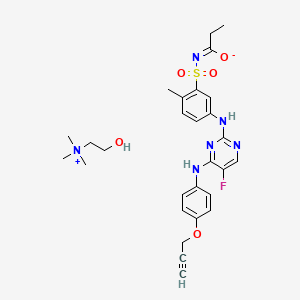

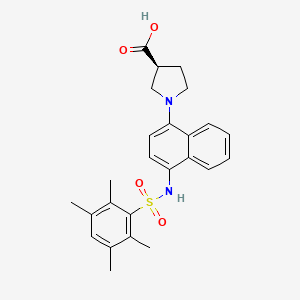

Le succinate de ribociclib fait partie d'une classe de médicaments connus sous le nom d'inhibiteurs des kinases dépendantes des cyclines. Les composés similaires comprennent :

Palbociclib : Un autre inhibiteur de la kinase dépendante des cyclines 4 et de la kinase dépendante des cyclines 6 utilisé dans le traitement du cancer du sein.

Unicité

Le succinate de ribociclib est unique en raison de sa forte sélectivité pour la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6, ce qui se traduit par un profil de sécurité et d'efficacité favorable. Il est souvent utilisé en association avec d'autres thérapies ciblées pour améliorer les résultats cliniques et retarder le développement de la résistance au traitement .

Propriétés

IUPAC Name |

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANOMFABJQAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027923 | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374639-75-4 | |

| Record name | Ribociclib succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?

A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify this compound in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)